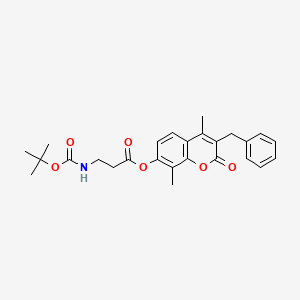![molecular formula C18H15ClN6O3S2 B12183000 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12183000.png)
5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfamoyl group, and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the sulfamoyl group: This step involves the reaction of the pyrimidine derivative with a sulfonamide reagent.
Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the intermediate with 4-(pyrimidin-2-ylsulfamoyl)phenylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological pathways. The presence of the sulfamoyl and carboxamide groups suggests potential interactions with hydrogen-bonding sites, while the pyrimidine ring may facilitate binding to nucleic acids or other aromatic systems.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(prop-2-en-1-ylsulfanyl)aniline: This compound shares the sulfanyl and chlorine groups but lacks the pyrimidine and carboxamide functionalities.
N-(4-(pyrimidin-2-ylsulfamoyl)phenyl)pyrimidine-4-carboxamide: This compound contains the pyrimidine and carboxamide groups but lacks the sulfanyl and chlorine functionalities.
Uniqueness
The uniqueness of 5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C18H15ClN6O3S2 |
|---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
5-chloro-2-prop-2-enylsulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H15ClN6O3S2/c1-2-10-29-18-22-11-14(19)15(24-18)16(26)23-12-4-6-13(7-5-12)30(27,28)25-17-20-8-3-9-21-17/h2-9,11H,1,10H2,(H,23,26)(H,20,21,25) |
InChI Key |
PHLCJTWLHGTUKW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12182923.png)

![4-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}butanoic acid](/img/structure/B12182935.png)



![N-[2-(2-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12182955.png)


![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B12182981.png)
![1-(4-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone](/img/structure/B12182985.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12182995.png)
amine](/img/structure/B12183007.png)
![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2-bromo-5-chloro-4-methylbenzene](/img/structure/B12183014.png)
